![molecular formula C12H9Cl3O2 B15251908 3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is an organic compound with the molecular formula C12H7Cl3 It is a derivative of biphenyl, where three chlorine atoms are substituted at the 3, 3’, and 5 positions, and hydroxyl groups are present at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol typically involves the chlorination of biphenyl derivatives. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying drug metabolism.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interact with DNA, leading to potential mutagenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with chlorine atoms at different positions.
2,3’,6-Trichlorobiphenyl: A similar compound with chlorine atoms at the 2, 3’, and 6 positions.
Uniqueness
3,3,5-Trichloro-[1,1’-biphenyl]-4,4(3H)-diol is unique due to the presence of hydroxyl groups at the 4 and 4’ positions, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other polychlorinated biphenyls that lack these functional groups.
Propriétés
Formule moléculaire |
C12H9Cl3O2 |
|---|---|
Poids moléculaire |
291.6 g/mol |
Nom IUPAC |
2,6,6-trichloro-4-phenylcyclohexa-2,4-diene-1,1-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-10-6-9(8-4-2-1-3-5-8)7-11(14,15)12(10,16)17/h1-7,16-17H |
Clé InChI |
QFRNTGIAUAIWCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(C(C(=C2)Cl)(O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


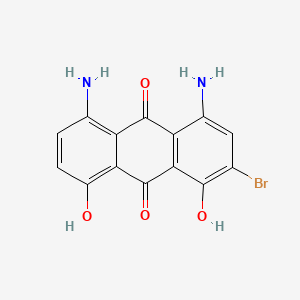
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
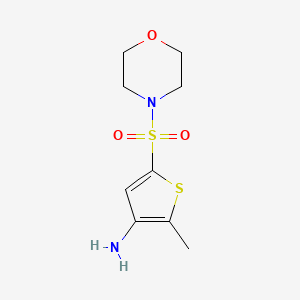
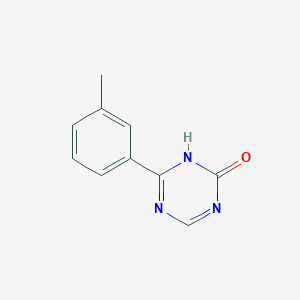
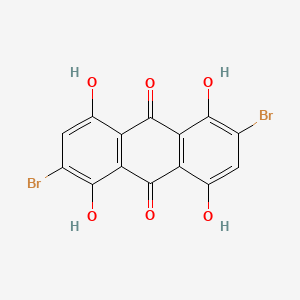
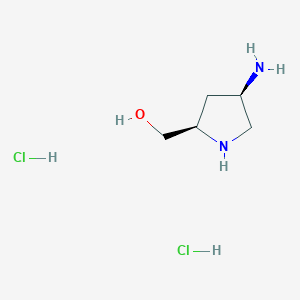

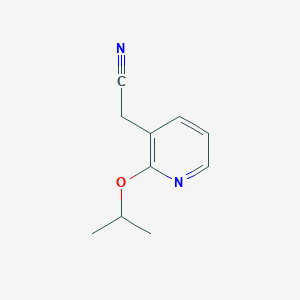

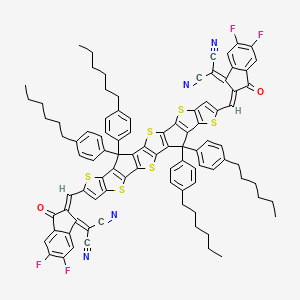
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
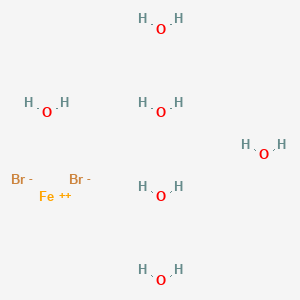
amine](/img/structure/B15251920.png)
